4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione
Overview
Description
“4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione” is a chemical compound with the molecular formula C10H6F3NO4 . It is used in the synthesis of a series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction .
Synthesis Analysis
The compound has been used in the synthesis of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction . It has also been used in mixed-ligand chelate extraction of trivalent lanthanides and as a ligand in the preparation of ternary lanthanide (Ln) complexes .Molecular Structure Analysis
The molecular weight of “4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione” is 261.16 . The molecular structure of this compound is not explicitly mentioned in the search results.Chemical Reactions Analysis
The compound has been involved in Schiff base condensation reactions to produce NNO ketoimines bearing trifluoromethyl substituents . It has also been used in mixed-ligand chelate extraction of trivalent lanthanides .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Characterization of Metal Complexes
- Nickel(II) and Copper(II) complexes of a similar compound, 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione, have been synthesized and characterized. These complexes are of interest due to their unique magnetic and spectral properties, which are altered upon chelation (Woods et al., 2009).
Applications in Solar Cells
- Aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers, incorporating a variant of this compound, have been developed for use in dye-sensitized solar cells. These complexes show intense visible light absorption, which is crucial for solar energy conversion (Islam et al., 2006).
Development of Luminescent Materials
- Europium(III) complexes using 4,4,4-trifluoro-1-(6-methoxy-naphthalen-2-yl)-butane-1,3-dione have been synthesized, exhibiting characteristic emission bands and potential applications in optical devices (Wang et al., 2015).
Crystal Structure Analysis
- The crystal structure of related compounds, like the rac-6-Hydroxy-4-(4-nitrophenyl)-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one monohydrate, offers insights into the molecular conformation and stability of these materials (Zhang et al., 2010).
Photostabilization of Polymers
- β-Dicarbonyl compounds like 4,4,4-trifluoro-phenylbutane-1,3-dione have beenused to effectively photostabilize the photodegradation of polyisoprene, demonstrating potential applications in protecting materials from photoaging (Wu et al., 1991).
Bilirubin Detection in Serum
- Certain europium(III) complexes, incorporating variants of this compound, have been employed as fluorescence probes for the detection of total bilirubin in blood serum, showcasing a potential application in clinical diagnostics (Yang et al., 2018).
Single-Molecule Magnetic Behaviours
- Dysprosium(III) complexes featuring different β-diketonate ligands, including derivatives of this compound, have been studied for their single-molecule magnetic behaviors. These findings are significant in the context of materials science and magnetic data storage technologies (Zhang et al., 2016).
Extraction and Separation of Lanthanoids
- The compound has been utilized as a chelating extractant in the solvent extraction and separation of light lanthanoids, demonstrating its utility in separation science and technology (Atanassova et al., 2010).
Microwave-Assisted Synthesis
- Microwave-assisted synthesis techniques have been applied using derivatives of this compound for creating fused heterocycles, indicating its role in facilitating efficient chemical synthesis (Shaaban, 2008).
Formation Constants of Mixed-Ligand Complexes
- Studies on the formation constants of mixed-ligand complexes involving cadmium(II) with amino acids and this compound provide valuable insights for understanding complexation reactions in solution (Meena & Grover, 2018).
Safety And Hazards
properties
IUPAC Name |
4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO4/c11-10(12,13)9(16)5-8(15)6-1-3-7(4-2-6)14(17)18/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSAMNVLRSHLPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453963 | |
Record name | 4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione | |
CAS RN |
35999-53-2 | |
Record name | 4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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